2-chloro-6-(methylsulfonyl)Quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O2S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
2-chloro-6-methylsulfonylquinoxaline |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 |
InChI Key |
WBDKOFOSTIEJER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=C(N=C2C=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 6 Methylsulfonyl Quinoxaline and Analogues
Strategies for Quinoxaline (B1680401) Core Formation in the Presence of Chlorination and Methylsulfonylation Precursors
The formation of the central quinoxaline ring is the foundational step in the synthesis. Various strategies exist, with the choice often depending on the availability of starting materials and the desired substitution pattern.
The most traditional and widely adopted method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This reaction, first reported in 1884, forms the pyrazine (B50134) ring of the quinoxaline system. encyclopedia.pub To synthesize a 6-substituted quinoxaline, a 4-substituted o-phenylenediamine (B120857) is required. For the target molecule, this would involve starting with 4-(methylsulfonyl)-1,2-phenylenediamine.
The reaction proceeds by condensing the diamine with a suitable 1,2-dicarbonyl compound. A variety of catalysts and conditions have been developed to improve yields and reaction times, moving from high temperatures and strong acids to more environmentally benign approaches. nih.gov Modern methods utilize microwave irradiation, which can shorten reaction times to mere minutes and often proceeds without a solvent. tandfonline.comtandfonline.com Additionally, green, recyclable catalysts such as nanostructured pyrophosphates and alumina-supported heteropolyoxometalates have been shown to be highly efficient at room temperature. nih.govnih.gov
| Catalyst/Condition | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
|---|---|---|---|---|---|
| Classical (Acid-catalyzed) | Ethanol/Acetic Acid | Reflux | Several hours | Moderate to High | nih.gov |
| Microwave Irradiation | Solvent-free | N/A | 3-6 minutes | 20-94% | tandfonline.comtandfonline.com |
| Na2PdP2O7 (nanostructured) | Ethanol | Room Temp | 30 minutes | Excellent | nih.gov |
| Alumina-supported MoVP | Toluene | Room Temp | Variable | Excellent | nih.gov |
| Cerium (IV) Ammonium Nitrate | Acetonitrile | Room Temp | 20 minutes | 80-98% | encyclopedia.pub |
For the synthesis of 2-chloro-6-(methylsulfonyl)quinoxaline, the condensation could theoretically be performed between 4-(methylsulfonyl)-1,2-phenylenediamine and a chlorinated dicarbonyl compound. However, a more common and practical approach involves forming the 6-(methylsulfonyl)quinoxalin-2-one intermediate first, which is then chlorinated in a subsequent step.
Beyond the classical condensation, other cyclization methods provide access to the quinoxaline core. These can offer alternative pathways when specific precursors are more readily available. One such approach is the copper-catalyzed ring-opening and cyclization of activated aziridines with 2-bromoanilines, which produces 2-arylquinoxalines in high yields and with excellent regioselectivity. ias.ac.in Another modern technique is the electrochemical cyclization of aryl alkyl ketones with o-phenylenediamines, which operates under mild conditions and demonstrates broad functional-group compatibility. thieme-connect.com While these methods are powerful for creating certain substitution patterns, their direct application to form the specific 2-chloro-6-methylsulfonyl structure would require carefully designed, multi-functionalized starting materials.
Regioselective Introduction of Chlorine at Position 2
Achieving regioselective chlorination at the C2 position of the quinoxaline ring is most commonly accomplished by the conversion of a quinoxalin-2-one precursor. The synthesis of 2-substituted-6-chloroquinoxalines often starts from a 2,6-dichloroquinoxaline (B50164) intermediate, highlighting the importance of reliable chlorination methods. rasayanjournal.co.in
The standard procedure involves treating the corresponding quinoxalin-2-one, in this case, 6-(methylsulfonyl)quinoxalin-2-one, with a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this transformation, often in the presence of a base like dimethylformamide (DMF) or with refluxing. researchgate.net This reaction effectively replaces the carbonyl oxygen with a chlorine atom, yielding the desired 2-chloroquinoxaline (B48734).
| Reagent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or with DMF | Widely used, effective for many heterocyclic ketones. | researchgate.net |
| Thionyl Chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | Alternative to POCl₃. | General Knowledge |
This method is highly reliable for accessing 2-chloroquinoxalines and is superior to direct chlorination of the quinoxaline ring, which would likely lead to a mixture of products and lack regioselectivity.
Methods for Methylsulfonyl Group Incorporation at Position 6
The introduction of the methylsulfonyl group (–SO₂CH₃) onto the benzene (B151609) portion of the quinoxaline ring can be achieved through two primary strategies: direct sulfonylation or the oxidation of a methylsulfanyl (–SCH₃) precursor.
Direct sulfonylation involves creating the carbon-sulfur bond of the sulfone. A common method to introduce a sulfonyl group onto an aromatic ring is through sulfochlorination followed by substitution. For instance, a pre-formed quinoxaline can be treated with chlorosulfonic acid (ClSO₃H) to yield a quinoxaline-6-sulfonyl chloride intermediate. nih.govnih.gov This highly reactive intermediate can then, in principle, be reacted with a methylating agent to form the methylsulfonyl group. However, controlling the reactivity and achieving clean methylation can be challenging.
A more modern, metal-free approach involves the oxidative coupling of quinoxalinones with sodium sulfinates. rsc.orgresearchgate.net While reported for the C2 position, this methodology demonstrates the principle of direct C-S bond formation under mild conditions, offering a potential pathway for C6 functionalization on appropriately designed substrates.
A more versatile and frequently employed method is the two-step process of introducing a methylsulfanyl (–SCH₃) group, followed by its oxidation to the corresponding sulfone. byu.edu The initial methylsulfanyl group can be installed via nucleophilic aromatic substitution on a 6-halo-quinoxaline (e.g., 6-bromo-2-chloroquinoxaline) using sodium thiomethoxide (NaSCH₃). The sulfur nucleophile preferentially displaces the halogen on the benzene ring.
Once the 2-chloro-6-(methylsulfanyl)quinoxaline precursor is synthesized, it undergoes oxidation. This is a standard and high-yielding transformation in organic synthesis. A variety of oxidizing agents can be employed to convert the sulfide (B99878) to a sulfone, with the choice depending on the presence of other sensitive functional groups in the molecule.
| Oxidizing Agent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane (DCM), 0°C to Room Temp | Highly effective; requires >2 equivalents for full oxidation. |
| Hydrogen Peroxide | H₂O₂ | Acetic acid, often with heating | A "green" and inexpensive oxidant. |
| Potassium peroxymonosulfate | Oxone® | Methanol/Water, Room Temp | Effective and easy to handle. |
| Potassium permanganate | KMnO₄ | Acetone/Water, controlled temperature | Strong oxidant, may require careful control to avoid over-oxidation. |
This two-step approach is often preferred due to its reliability, high yields, and the commercial availability of the necessary reagents. The synthesis of the analogue 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline has been reported, underscoring the viability of using methylsulfanyl precursors in the synthesis of functionalized quinoxalines. nih.gov
Catalytic Systems in Synthesis of Halogenated and Sulfonylated Quinoxalines
Transition metal catalysts are instrumental in modern organic synthesis for their ability to form complex molecular architectures with high precision. In quinoxaline synthesis, metals like palladium, copper, and gold have been employed to catalyze key bond-forming reactions.
Palladium/copper bimetallic systems have proven effective in the synthesis of substituted quinoxalines. For instance, a bimetallic catalyst, Pd(II)/Cu(II) immobilized on ethylenediamine-functionalized poly(vinyl chloride), has been used to synthesize 2,3-bis(substitutedphenyl)quinoxalines from 1,2-disubstituted ethynes and substituted benzene-1,2-diamines in DMSO at 140°C. researchgate.net While not directly producing the target compound, this demonstrates the power of transition metals in constructing the core quinoxaline ring which can be later functionalized.
Gold catalysis offers another mild and efficient route. A gold-catalyzed protocol has been developed for obtaining functionalized 3H-pyrrolo[1,2,3-de]quinoxalines from N-alkynyl indoles. nih.gov This intramolecular hydroamination is compatible with various functional groups, including halogens, highlighting the potential for synthesizing complex, halogenated quinoxaline systems under mild conditions. nih.gov
Copper-promoted reactions are particularly relevant for post-synthetic modifications, such as the direct C-H sulfenylation of 4-aryl pyrrolo[1,2-a]quinoxalines using a copper catalyst and a potassium iodide promoter, tolerating halogen groups on the starting material. researchgate.net
| Catalyst System | Reactants | Product Type | Reference |
| Pd(II)/Cu(II)@EDA-PVC | 1,2-disubstituted ethyne, substituted benzene-1,2-diamine | 2,3-disubstituted quinoxaline | researchgate.net |
| Gold (Au) | N-alkynyl indoles | Fused pyrrolo[1,2,3-de]quinoxalines | nih.gov |
| Copper (Cu) / KI | 4-aryl pyrrolo[1,2-a]quinoxalines, diaryl disulfides | C1-sulfenylated pyrrolo[1,2-a]quinoxalines | researchgate.net |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijirt.orgekb.eg In quinoxaline synthesis, this involves using environmentally benign solvents, developing catalyst-free reactions, and employing energy-efficient techniques like microwave or ultrasound irradiation. ijirt.orgnih.govresearchgate.net
A significant green approach is the use of alternative solvents. Ethanol, a bio-based solvent, has been used for the catalyst-free synthesis of quinoxaline derivatives from o-phenylenediamine and phenacyl bromide under reflux conditions, achieving yields of 70–85%. nih.gov Water, the most sustainable solvent, has been utilized for the nearly quantitative synthesis of quinoxaline derivatives via the condensation of aromatic 1,2-diketones and 1,2-diamines without any catalyst. researchgate.net Polyethylene glycol (PEG-400) has also served as a green solvent for the reaction of 2-chloroquinoxaline with amines at room temperature. researchgate.net
Catalyst-free systems represent a major advancement in sustainable synthesis. nih.gov Beyond just solvent choice, researchers have developed ultrasound-irradiated, catalyst-free protocols for synthesizing fused quinoxaline derivatives in water, highlighting the synergy of green techniques. nih.gov Metal-free catalytic systems, such as NH4Cl–MeOH, provide a mild, efficient, and environmentally friendly option for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds at room temperature. rsc.org The use of reusable nanocatalysts, like silica (B1680970) nanoparticles, under solvent-free conditions also aligns with green chemistry principles by offering high yields and short reaction times. rsc.org
Microwave-assisted synthesis is another cornerstone of green chemistry, drastically reducing reaction times and energy consumption. ijirt.orgresearchgate.net Quinoxalines have been synthesized in as little as 60 seconds via microwave irradiation of o-phenylenediamine and various dicarbonyl precursors. researchgate.net
| Green Strategy | Description | Example | Yield | Reference |
| Green Solvents | Use of environmentally benign solvents like water or ethanol. | Condensation of o-phenylenediamine and phenacyl bromide in refluxing ethanol. | 70-85% | nih.gov |
| Condensation of 1,2-diketones and 1,2-diamines in water. | Nearly quantitative | researchgate.net | ||
| Catalyst-Free | Reactions proceed without a catalyst, often under specific conditions. | Ultrasound-irradiated reaction of substituted o-phenylenediamines in water. | N/A | nih.gov |
| Metal-Free Catalysis | Use of non-metallic, often organocatalytic, systems. | Condensation of 1,2-diamines and 1,2-dicarbonyls using NH4Cl-MeOH. | Appreciable | rsc.org |
| Nanocatalysis | Use of reusable nanoparticle catalysts. | Silica nanoparticle-catalyzed condensation of 1,2-diamines with 1,2-diketones. | High | rsc.org |
| Microwave-Assisted | Use of microwave irradiation to accelerate reactions. | Condensation of o-phenylenediamine and glyoxal. | N/A | researchgate.net |
Post-Synthetic Modification and Functionalization Strategies
Post-synthetic modification is a powerful strategy for introducing functional groups onto a pre-formed quinoxaline core. This is particularly useful for creating complex molecules like this compound, where direct synthesis might be challenging. The reactivity of positions on the quinoxaline ring, especially when activated by groups like chlorine, allows for a variety of transformations.
A common precursor for functionalization is a di- or mono-chloroquinoxaline. For example, 2,3-dichloroquinoxaline (B139996) is a versatile intermediate that can undergo nucleophilic substitution reactions with a variety of sulfur and nitrogen nucleophiles to yield symmetrically or asymmetrically 2,3-disubstituted quinoxalines. nih.gov This approach is often preferred due to the ready availability of the starting materials. nih.gov
The synthesis of quinoxaline sulfonamides often proceeds via a multi-step, post-synthetic modification pathway. A common route involves the chlorosulfonation of a quinoxaline derivative, followed by reaction with an amine. nih.govmdpi.com For instance, a substituted quinoxaline can react with chlorosulfonic acid (ClSO₃H) to produce the corresponding quinoxaline sulfonyl chloride intermediate. nih.gov This intermediate is then reacted with various amines to furnish the final quinoxaline sulfonamide derivatives. mdpi.com
A highly relevant synthesis is that of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline. The process starts with the reaction of a sulfonyl chloride derivative with pyrrolidine (B122466) to form 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione. researchgate.net This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield the target 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline. researchgate.net This demonstrates a clear pathway for introducing a sulfonyl group at the 6-position and chloro groups at the 2- and 3-positions, which can be selectively functionalized further.
| Precursor | Reagent(s) | Modification Type | Product | Reference |
| 2,3-Dichloroquinoxaline | Sulfur or Nitrogen Nucleophiles | Nucleophilic Substitution | 2,3-Disubstituted Quinoxalines | nih.gov |
| Quinoxaline Derivative | 1. ClSO₃H; 2. Amines | Chlorosulfonation & Amination | Quinoxaline Sulfonamides | nih.govmdpi.com |
| 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione | POCl₃ | Chlorination | 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | researchgate.net |
| 2-chloro quinoxaline | Amines (in PEG-400) | Nucleophilic Substitution | 2-amino-substituted quinoxalines | researchgate.net |
Reactivity and Advanced Organic Transformations of 2 Chloro 6 Methylsulfonyl Quinoxaline
Chemical Transformations Involving the Chlorine Atom at Position 2
The chlorine atom at the C2 position of the quinoxaline (B1680401) ring is highly activated towards substitution reactions. This is due to the electron-deficient nature of the pyrazine (B50134) ring, which is further enhanced by the powerful electron-withdrawing effect of the adjacent nitrogen atom and the distal methylsulfonyl group. Consequently, the C2 carbon is a prime electrophilic site.
Nucleophilic Substitution Reactions
The C2-chloro group readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. In reactions involving 2-chloroquinoxalines, substitution of the chlorine atom is generally preferred over other potential reaction pathways. rsc.org The reaction proceeds via a bimolecular mechanism involving the formation of a Meisenheimer complex, a stabilized anionic intermediate.
Studies on analogous chloroquinolines and chloroquinoxalines demonstrate that reactions with various nucleophiles, including amines, alkoxides, and thiolates, proceed efficiently. researchgate.netmdpi.com For 2-chloro-6-(methylsulfonyl)quinoxaline, the reaction with an amine, such as aniline (B41778) or piperidine, would be expected to yield the corresponding 2-amino-6-(methylsulfonyl)quinoxaline derivative. The reaction rate is significantly influenced by the nucleophilicity of the attacking species and the solvent used. researchgate.net While the methylsulfonyl group can also be displaced by nucleophiles, the C2-Cl bond is typically more labile under standard SNAr conditions. capes.gov.br
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)
The activated C2-chloro substituent serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in synthesizing complex organic molecules.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester to form a biaryl compound. youtube.comnih.gov Research on the regioselective Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline (B50164) provides critical insight into the reactivity of the target molecule. researchgate.netresearchgate.net Studies show that the chlorine atom at the C2 position is more reactive than the one at the C6 position, allowing for selective mono-arylation at C2. researchgate.netstudfile.net This selectivity is governed by electronic effects; the C2 position is more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst. Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ or K₂CO₃ in a solvent system like THF or aqueous DME. researchgate.netstudfile.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroquinoxalines
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 2-Phenyl-6-chloroquinoxaline | 75 | researchgate.net |
| 2,6-Dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 72 | researchgate.net |
| 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 2-(o-Tolyl)-6-chloroquinoxaline | 64 | researchgate.net |
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between the quinoxaline C2 carbon and a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) or piperidine. organic-chemistry.orgnih.govorganic-chemistry.org This methodology would allow for the synthesis of 2-alkynyl-6-(methylsulfonyl)quinoxalines, which are valuable intermediates for creating more complex heterocyclic systems. nih.gov Copper-free conditions have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
Heck Reaction: The Mizoroki-Heck reaction couples the C2-chloro group with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex, often Pd(OAc)₂, in the presence of a base (e.g., Et₃N, NaOAc) and typically a phosphine (B1218219) ligand. taylorandfrancis.comlibretexts.orgmdpi.com The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a vinylene bridge at the C2 position, extending the conjugated system. youtube.com The reaction generally exhibits high trans selectivity. organic-chemistry.org
Reactions at the Methylsulfonyl Group
The methylsulfonyl (—SO₂Me) group is a strong electron-withdrawing group that significantly deactivates the benzene (B151609) portion of the quinoxaline ring towards electrophilic attack. However, the group itself can participate in specific reactions.
Electrophilic and Nucleophilic Interactions
The sulfur atom in the methylsulfonyl group is highly oxidized and electron-deficient, making it an electrophilic center. researchgate.net Conversely, the entire group exerts a powerful electron-withdrawing effect, making the carbon atom to which it is attached (C6) susceptible to nucleophilic attack. Studies on 2-(methylsulfonyl)quinoxaline have shown that the —SO₂Me group can be displaced by strong nucleophiles, such as active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) and phenylacetonitrile, in the presence of a strong base. capes.gov.br This indicates that under certain conditions, nucleophilic substitution can occur at the C6 position, competing with substitution at the C2 position. The choice of nucleophile and reaction conditions determines the site of attack.
Derivatization of Sulfonyl Moieties
While the methylsulfonyl group is generally stable, it can be chemically modified. Although direct derivatization of the methylsulfonyl group on a quinoxaline ring is not widely reported, related transformations provide insight into potential pathways. A common strategy for derivatizing sulfonyl groups is the conversion of sulfonyl chlorides into a diverse array of sulfonamides by reacting them with primary or secondary amines. nih.gov In some heterocyclic systems, sulfonyl groups can be eliminated under basic conditions to generate a double bond, providing a route to aromatization. nih.gov For this compound, reductive cleavage of the C-S bond could potentially yield the corresponding thiol, which could then be subjected to further alkylation reactions. nih.gov
Reactivity of the Quinoxaline Ring System
The ring is highly resistant to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Any such reaction would require harsh conditions and would likely occur on the benzene ring, with the position of attack directed by the existing substituents, although the deactivating nature of both groups makes this process unfavorable.
Conversely, the electron-poor nature of the quinoxaline ring makes it susceptible to nucleophilic attack. rsc.org Besides the previously discussed substitutions at C2 and C6, nucleophilic addition to other positions on the ring can occur, particularly if the ring is activated, for instance, by N-oxidation. rsc.org Theoretical studies using molecular electrostatic potential (MESP) plots on analogous substituted quinoxalines have helped identify the electrophilic and nucleophilic sites within the molecule, confirming the high electrophilicity of the carbon atoms in the pyrazine ring. nih.gov
Functionalization for Structural Diversification
The presence of a chlorine atom at the 2-position and a methylsulfonyl group at the 6-position of the quinoxaline ring system endows this compound with a unique reactivity profile, making it a versatile building block for structural diversification. The electron-withdrawing nature of both the pyrazine ring and the methylsulfonyl group activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). Furthermore, the chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the quinoxaline nucleus is susceptible to displacement by a variety of nucleophiles. This reactivity is further enhanced by the presence of the electron-withdrawing methylsulfonyl group at the 6-position, which stabilizes the Meisenheimer intermediate formed during the SNAr process. While direct studies on this compound are limited, the reactivity of analogous 2-chloroquinoxalines provides a strong indication of the expected transformations. For instance, reactions of 2-chloroquinoxalines with amines, alcohols, and thiols proceed readily to afford the corresponding 2-substituted quinoxaline derivatives. rasayanjournal.co.in
A study on 2,6-dichloroquinoxaline demonstrated that nucleophilic substitution with alcohols, thiols, and amines can be efficiently achieved. rasayanjournal.co.in This suggests that this compound would readily react with various nucleophiles to yield a diverse library of compounds.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 2-Chloroquinoxaline (B48734) Analogs
| Nucleophile | Reagent | Product | Reference |
| Alcohols | (6-chloropyridin-3-yl)methanol | 2-((6-chloropyridin-3-yl)methoxy)-6-chloroquinoxaline | rasayanjournal.co.in |
| Thiols | Thiophenol | 2-(phenylthio)quinoxaline | Inferred from related reactions |
| Amines | 2,3-Dimethylaniline | 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | rasayanjournal.co.in |
| ortho-Dithiophenols | ortho-Dithiophenols | Benzo nih.govnih.govrsc.orgthieme-connect.comdithiino[2,3-b]quinoxaline derivatives | nih.gov |
This table is illustrative and based on the reactivity of analogous compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the chloroquinoxaline with boronic acids or their esters. Studies on 2,6-dichloroquinoxaline have shown that Suzuki-Miyaura coupling proceeds with high regioselectivity, favoring reaction at the more electron-deficient 2-position. researchgate.net This selectivity is attributed to the electronic parameters of the quinoxaline core. The reaction of 2,6-dichloroquinoxaline with various arylboronic acids afforded the corresponding 2-aryl-6-chloroquinoxalines in good yields. researchgate.net A similar outcome would be expected for this compound.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Buchwald-Hartwig amination has been successfully applied to the synthesis of 2-aminoquinoline (B145021) derivatives from 2-chloroquinolines, demonstrating its utility in functionalizing such heterocyclic systems. nih.gov This methodology could be employed to introduce a wide range of primary and secondary amines at the 2-position of the this compound core.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl-6-(methylsulfonyl)quinoxaline | researchgate.net |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / BINAP or other phosphine ligands | 2-Amino-6-(methylsulfonyl)quinoxaline | wikipedia.orgnih.gov |
This table outlines potential reactions based on established methodologies for related chloroquinoxalines.
Mechanistic Rationalization of Reaction Pathways
The reactivity of this compound is governed by the electronic properties of the quinoxaline nucleus and the influence of its substituents.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing methylsulfonyl group at the 6-position, along with the nitrogen atoms in the pyrazine ring, plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. The presence of the sulfonyl group significantly enhances the electrophilicity of the C2 position, thereby facilitating the initial nucleophilic attack.
Chloride Elimination: The chloride ion, being a good leaving group, is subsequently eliminated from the Meisenheimer complex, leading to the restoration of the aromatic system and the formation of the substituted product.
The rate of the SNAr reaction is generally influenced by the nucleophilicity of the attacking species and the ability of the quinoxaline ring to stabilize the intermediate. The strong electron-withdrawing capacity of the methylsulfonyl group is expected to accelerate this reaction compared to unsubstituted or electron-donating group-substituted chloroquinoxalines.
Mechanism of Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the quinoxaline ring, further accentuated by the methylsulfonyl group, can facilitate this step.
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
In the Suzuki-Miyaura coupling, the organoboron species undergoes transmetalation with the Pd(II) complex, transferring the organic group to the palladium center.
In the Buchwald-Hartwig amination , the amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. libretexts.org
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. This is the final step in forming the new C-C or C-N bond.
The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. The steric and electronic properties of the phosphine ligands used are particularly critical in facilitating the key steps of the catalytic cycle. wikipedia.org
Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Methylsulfonyl Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-chloro-6-(methylsulfonyl)quinoxaline, both ¹H and ¹³C NMR would provide critical data.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring system and the methyl protons of the sulfonyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nature of both the chloro and methylsulfonyl substituents. Protons closer to these groups would typically appear at a lower field (higher ppm). The methyl group of the CH₃SO₂ moiety would likely appear as a singlet in the aliphatic region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom. researchgate.net The spectrum should display a unique signal for each carbon in the molecule, consistent with its structure. researchgate.net The carbons attached to the electronegative chlorine and sulfonyl groups, as well as the nitrogen atoms, would be significantly deshielded and resonate at a lower field. For comparison, in related quinoxaline structures, aromatic carbon signals are observed in the range of 118-142 ppm. researchgate.netacgpubs.org
A summary of expected NMR data based on analogous compounds is presented below.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| Aromatic CH | 7.5 - 9.0 | Doublet, Multiplet |
| Methyl (SO₂CH₃) | 3.0 - 3.5 | Singlet |
| Aromatic C | 120 - 155 | - |
| Methyl C | 40 - 50 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, key vibrational modes would include:
SO₂ Group: Strong, characteristic symmetric and asymmetric stretching vibrations for the sulfone group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C=N and C=C Bonds: Stretching vibrations associated with the quinoxaline ring system would appear in the 1650-1450 cm⁻¹ region.
C-Cl Bond: A stretching vibration for the carbon-chlorine bond is expected in the fingerprint region, generally between 800-600 cm⁻¹.
C-H Bonds: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the methyl C-H stretches would appear just below 3000 cm⁻¹.
These techniques provide a molecular fingerprint that is valuable for structural confirmation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Photophysical Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline derivatives are known to exhibit absorption bands in the UV and visible regions due to π → π* and n → π* transitions associated with the aromatic system. nih.govvixra.org
The absorption spectrum of this compound is expected to show characteristic bands. The presence of the electron-withdrawing chloro and methylsulfonyl groups can influence the position and intensity of these bands, potentially causing a shift compared to the parent quinoxaline molecule. scholaris.ca In similar quinoxaline systems, absorption maxima are often observed between 350 and 450 nm. researchgate.net
Solvatochromic Shift Analysis for Dipole Moment Determination
Solvatochromism is the phenomenon where a substance's color (and its UV-Vis spectrum) changes with the polarity of the solvent. This effect can be analyzed to determine the change in dipole moment between the ground and excited states of a molecule. nih.gov By measuring the UV-Vis absorption spectra in a series of solvents with varying polarities, the Lippert-Mataga equation can be used. scholaris.ca This analysis reveals insights into the electronic distribution in the excited state. For many quinoxaline derivatives, studies have shown that the dipole moment increases upon excitation, indicating a more polar excited state. nih.govresearchgate.net
Fluorescence Spectroscopy and Emission Properties
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many quinoxaline derivatives are known to be fluorescent. researchgate.net The emission properties, such as the wavelength of maximum emission (λₑₘ) and quantum yield, are sensitive to the molecular structure and the solvent environment. nih.govresearchgate.net
For this compound, excitation at its absorption maximum would likely result in emission at a longer wavelength (a Stokes shift). The emission spectrum might also exhibit solvatochromic effects, with shifts to longer wavelengths (red shifts) in more polar solvents, which is indicative of an intramolecular charge transfer (ICT) character in the excited state. vixra.orgscholaris.ca Some quinoxaline compounds show emission in the blue-green region of the spectrum. vixra.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and information about its structure through fragmentation patterns. For this compound (C₉H₇ClN₂O₂S), the expected exact mass would be approximately 242.0 g/mol . The high-resolution mass spectrum (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the chloro and methylsulfonyl groups, providing further structural confirmation.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions in the solid state. mdpi.com
Computational Chemistry and Theoretical Studies of 2 Chloro 6 Methylsulfonyl Quinoxaline
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For a molecule like 2-chloro-6-(methylsulfonyl)quinoxaline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional shape (geometry optimization). This process finds the minimum energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. Analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution to predict how the molecule interacts with other chemical species.
Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: This table is illustrative as specific data for this compound was not found. The values are based on typical findings for similar quinoxaline (B1680401) derivatives.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface. For this compound, regions with negative potential (typically colored red) would indicate electron-rich areas prone to electrophilic attack, such as around the nitrogen and oxygen atoms. Regions with positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data helps confirm the molecular structure and assign spectral bands to specific vibrational modes.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the properties of molecules in their electronically excited states. This analysis predicts the electronic absorption spectra (like UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. For this compound, TD-DFT would identify the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π → π* or n → π*).
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound, potentially in a solvent or interacting with a biological target, would provide insights into its conformational flexibility and the non-covalent interactions (like hydrogen bonds or van der Waals forces) that govern its behavior in a complex environment. This method is crucial for understanding how the molecule might bind to a receptor or how it is stabilized in solution.
Quantum Chemical Parameter Correlations with Experimental Observations
No published studies were found that specifically investigate the correlation between theoretically calculated quantum chemical parameters and experimentally observed properties for this compound. Such studies would typically involve using computational methods like Density Functional Theory (DFT) to calculate parameters such as HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential, and then comparing these with experimental data from spectroscopy (UV-Vis, NMR), crystallography, or other analytical techniques. Without access to relevant research, no data table or detailed findings can be presented.
Future Perspectives and Emerging Research Areas
Novel Synthetic Route Development
The development of efficient and novel synthetic routes to access 2-chloro-6-(methylsulfonyl)quinoxaline and its analogues is critical for enabling broader research and application. While direct synthesis of this specific molecule is not extensively documented, future strategies can be extrapolated from established methods for related quinoxaline (B1680401) derivatives.
A promising forward-looking approach involves the late-stage functionalization of readily available quinoxaline cores. One potential route starts with the synthesis of 2,6-dichloroquinoxaline (B50164) . This key intermediate can be prepared through several methods, including the chlorination of 6-chloro-2-hydroxyquinoxaline, which itself can be synthesized from 6-chloro-2-hydroxyquinoxaline-N-oxide. google.com Another method involves using p-chloro-o-nitroaniline and diketene (B1670635) as starting materials to produce 2,6-dichloroquinoxaline. google.com Once 2,6-dichloroquinoxaline is obtained, a selective nucleophilic aromatic substitution (SNAr) could be employed. The chlorine atom at the 2-position is generally more reactive than the one at the 6-position. However, a selective substitution at the 6-position with a methylsulfinate salt (CH₃SO₂Na) could potentially be achieved under carefully controlled conditions, followed by oxidation if starting from a thiol, or directly using a sulfinate. A more plausible route would be the reaction of 2,6-dichloroquinoxaline with sodium methanethiolate (B1210775) (NaSMe) to yield 2-chloro-6-(methylthio)quinoxaline, followed by oxidation of the sulfide (B99878) to the corresponding sulfone using an oxidizing agent like m-CPBA or Oxone®.
Another innovative strategy could begin with 6-fluoroquinoxaline (B159336) . The high reactivity of the fluorine atom towards nucleophilic substitution makes it an excellent leaving group. mdpi.com 6-Fluoroquinoxaline can be condensed with various amines and nitrogen heterocycles, often accelerated by microwave irradiation. mdpi.com A future synthetic design could involve the nucleophilic substitution of the fluorine in 6-fluoroquinoxaline with sodium methanesulfinate (B1228633) to introduce the methylsulfonyl group, followed by chlorination at the 2-position of the quinoxaline ring.
Furthermore, direct C-H functionalization methods are emerging as powerful, atom-economical tools in organic synthesis. nih.govmdpi.com Future research could explore the direct C-H sulfinylation or sulfonylation at the 6-position of a 2-chloroquinoxaline (B48734) precursor, although regioselectivity would be a significant challenge to overcome. The development of catalysts that can selectively target the C-6 position would represent a major advancement. researchgate.net
| Proposed Synthetic Precursor | Key Reaction Type | Potential Reagents | Anticipated Challenge |
| 2,6-Dichloroquinoxaline | Nucleophilic Aromatic Substitution (SNAr) | Sodium methanethiolate followed by oxidation; Sodium methanesulfinate | Controlling regioselectivity between C2 and C6 positions rasayanjournal.co.in |
| 6-Fluoroquinoxalin-2-ol | Nucleophilic Aromatic Substitution, then Chlorination | Sodium methanesulfinate; POCl₃, SOCl₂ | Management of multiple reactive sites mdpi.com |
| 2-Chloroquinoxaline | Direct C-H Sulfonylation | Sulfonylating agents with a suitable catalyst | Achieving high regioselectivity for the C6 position |
This table presents hypothetical synthetic strategies based on established reactivity of related quinoxaline compounds.
Exploration of Advanced Computational Methodologies
Advanced computational methodologies are pivotal for predicting the physicochemical properties, reactivity, and potential applications of this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for these investigations. nih.govresearchgate.net
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to determine the optimized molecular geometry, electronic structure, and reactivity descriptors. researchgate.netsciensage.info For this compound, these calculations would elucidate the influence of the electron-withdrawing chloro and methylsulfonyl substituents on the electron distribution across the quinoxaline ring system.
Key parameters derived from DFT studies include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔEg) provides insights into the molecule's kinetic stability and electronic excitation properties. nih.gov For this compound, both substituents are expected to lower the LUMO energy significantly, making the molecule a good electron acceptor.
Molecular Electrostatic Potential (MEP): MEP maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netsciensage.info For this compound, the MEP map would likely show a highly electron-deficient (blue) region on the pyrazine (B50134) ring, particularly near the nitrogen atoms and the carbon attached to the chlorine, indicating susceptibility to nucleophilic attack. The region around the sulfonyl group's oxygen atoms would be electron-rich (red), indicating sites for electrophilic interaction. researchgate.net
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and global electrophilicity can be calculated to quantify the molecule's reactivity. sciensage.info
TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), which is essential for applications in materials science, such as in dyes or organic electronic devices. nih.gov These computational studies can also be extended to model the behavior of the molecule in different solvent environments using models like the Polarizable Continuum Model (PCM). nih.gov
| Computational Method | Parameter/Property Investigated | Predicted Outcome for this compound |
| DFT (e.g., B3LYP/6-311G(d,p)) | Optimized Geometry & Bond Lengths | Planar quinoxaline core with specific bond distortions due to substituents. |
| DFT | HOMO-LUMO Energy Levels | Low LUMO energy level, indicating strong electron-accepting character. |
| DFT | Molecular Electrostatic Potential (MEP) | Electron-deficient pyrazine ring; electron-rich sulfonyl oxygen atoms. researchgate.net |
| TD-DFT | UV-Vis Absorption Spectrum | Prediction of absorption maxima (λmax) relevant for optical applications. nih.gov |
This table summarizes expected findings from computational analyses based on studies of analogous quinoxaline derivatives.
Integration into Multidisciplinary Research Platforms
The unique combination of a reactive site (the C-Cl bond) and strong electron-withdrawing properties makes this compound an ideal scaffold for integration into multidisciplinary research platforms. Its utility spans from medicinal chemistry to materials science.
In medicinal chemistry, the quinoxaline core is a "privileged structure," appearing in numerous bioactive compounds. nih.govnih.gov The this compound can serve as a versatile starting material for generating large libraries of derivatives for high-throughput screening. The chlorine at the C2 position can be readily displaced by a wide variety of nucleophiles (amines, thiols, alcohols), allowing for the systematic introduction of diverse functional groups and pharmacophores. rasayanjournal.co.in The methylsulfonyl group, a known bioisostere for other functional groups, modulates the compound's polarity, solubility, and electronic properties, which can be crucial for optimizing interactions with biological targets. nih.gov Research platforms focused on discovering inhibitors for kinases or other enzymes could utilize this scaffold to rapidly develop structure-activity relationships (SAR). nih.gov
In materials science, this compound is a valuable building block for functional organic materials. The electron-deficient nature of the quinoxaline ring, enhanced by the sulfonyl group, makes it an excellent acceptor unit for constructing donor-acceptor (D-A) type molecules. nih.gov These D-A materials are central to research in organic electronics. By coupling this compound with various electron-donating moieties, researchers can create novel materials for:
Organic Light-Emitting Diodes (OLEDs): Particularly for developing thermally activated delayed fluorescence (TADF) emitters. rsc.orgresearchgate.net
Organic Solar Cells (OSCs): As non-fullerene acceptors or components of polymer donors. nih.govrsc.org
Organic Field-Effect Transistors (OFETs): As n-type semiconductor materials. nih.gov
The integration into these platforms is facilitated by the predictable reactivity of the chloro group, which allows for systematic modification and fine-tuning of the final material's optoelectronic properties.
Strategic Design for Enhanced Performance in Non-Biological Applications
The strategic design of derivatives based on this compound is key to unlocking their full potential in non-biological applications, particularly in organic electronics and sensor technology.
For applications in TADF emitters for OLEDs , the goal is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The strong electron-accepting nature of the 6-(methylsulfonyl)quinoxaline unit is advantageous. A strategic design would involve coupling this acceptor unit with a sterically bulky, electron-donating group at the 2-position (replacing the chlorine). The steric hindrance would enforce a twisted geometry between the donor and acceptor moieties, spatially separating the HOMO and LUMO and thereby reducing ΔEST. rsc.org
| Donor Moiety | Linkage Strategy | Target Application | Expected Enhancement |
| Carbazole or Phenoxazine | Suzuki or Buchwald-Hartwig coupling | TADF Emitters (OLEDs) | Small ΔEST, high photoluminescence quantum yield. rsc.orgresearchgate.net |
| Indacenodithiophene (IDT) | Stille coupling | Organic Solar Cells (Acceptors) | Broadened light absorption, optimized energy levels for charge separation. rsc.org |
| Thiophene-based polymers | Polymerization reactions | Organic Field-Effect Transistors (n-type) | High electron mobility, good processability. nih.gov |
This table illustrates design strategies for creating functional materials from this compound.
For chemosensors , the quinoxaline scaffold can be functionalized to act as a chromogenic or fluorogenic sensor for specific analytes, such as anions. nih.gov The electron-deficient nature of the this compound core makes it sensitive to changes in its electronic environment. A strategic design would involve replacing the chlorine with a receptor unit containing hydrogen-bond donors (like amides or ureas). The binding of an anion to this receptor would perturb the electronic structure of the quinoxaline chromophore, leading to a detectable change in color or fluorescence. The methylsulfonyl group would further enhance this effect by increasing the acidity of the hydrogen-bond donors, potentially leading to higher sensitivity and selectivity.
By systematically modifying the donor units attached at the 2-position and further functionalizing the quinoxaline ring, researchers can fine-tune the electronic and photophysical properties to create a new generation of high-performance materials derived from this compound.
Q & A
Q. What are the optimized synthetic routes for 2-chloro-6-(methylsulfonyl)quinoxaline, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation of o-phenylenediamine with a substituted benzyl precursor. For example, a high-yield route (Scheme 1 in ) uses a benzyl derivative bearing methylsulfonyl and chloro groups under acidic conditions. Key factors include:
- Temperature control : Reactions at 60–80°C minimize side products like over-oxidized intermediates.
- Catalyst selection : Use of p-toluenesulfonic acid enhances regioselectivity for the methylsulfonyl group at position 6 .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed via HPLC and NMR .
Q. How does the methylsulfonyl group at position 6 affect the physicochemical properties of quinoxaline derivatives?
The methylsulfonyl group is electron-withdrawing, increasing the compound’s polarity and solubility in polar solvents (e.g., DMSO, ethanol). This group also stabilizes the quinoxaline core via resonance, as shown by:
- LogP values : Reduced lipophilicity (LogP ~1.2) compared to unsubstituted quinoxaline (LogP ~2.5) .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suitable for high-temperature reactions .
Advanced Research Questions
Q. What structural modifications enhance the antiprotozoal activity of this compound, and how are these validated experimentally?
- Halogen substitution : Replacement of the 2-chloro group with bromo increases activity against Trypanosoma cruzi (IC50 reduced from 12.3 µM to 5.8 µM) .
- Methylsulfonyl retention : This group is critical for binding to protozoan enzyme pockets, as shown by molecular docking with T. cruzi crystallized proteins (PDB: 1ME3) .
- Validation : Dose-response assays in epimastigote cultures and mammalian cell toxicity screens (e.g., human fibroblasts) confirm selectivity indices >10 .
Q. How do conflicting reports on substituent effects (e.g., bromo vs. nitro groups) in quinoxaline derivatives inform SAR studies?
- Anticancer activity : Bromo-substituted derivatives show superior inhibition of non-small-cell lung cancer cells (IC50: 0.077 µM) compared to nitro analogs (IC50: 50.08 µM), attributed to enhanced electrophilicity and DNA intercalation .
- Antiprotozoal activity : Nitro groups reduce efficacy against Leishmania amazonensis due to metabolic instability, while methylsulfonyl/bromo combinations improve pharmacokinetic profiles .
- Resolution : Comparative QSAR models and in vitro metabolic stability assays (e.g., microsomal half-life) are recommended to reconcile discrepancies .
Q. What computational strategies are used to predict the binding mechanisms of this compound to therapeutic targets?
- Molecular docking : AutoDock Vina simulations with T. cruzi trypanothione reductase (PDB: 2W0H) identify hydrogen bonds between the methylsulfonyl group and Arg 37/Trp 21 residues .
- DFT analysis : Electron density maps reveal charge transfer from the quinoxaline core to the methylsulfonyl group, enhancing interactions with hydrophobic enzyme pockets .
- Validation : Co-crystallization studies and mutagenesis assays (e.g., Arg 37Ala mutants) confirm computational predictions .
Q. How can researchers address stability challenges during in vitro assays with this compound?
- pH optimization : Stability in PBS (pH 7.4) is maintained for 48 hours at 4°C, but degradation occurs at pH <5.0 (e.g., gastric fluid simulations) .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation, as UV-Vis spectra show absorbance shifts after 24-hour light exposure .
- Freeze-thaw cycles : Lyophilization in 5% trehalose preserves >90% activity after three cycles .
Methodological Recommendations
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : -NMR (DMSO-d6) confirms substitution patterns (e.g., singlet for methylsulfonyl protons at δ 3.21 ppm) .
- HRMS : Accurate mass measurements (e.g., [M+H] at m/z 260.9984) validate molecular formulas .
- X-ray crystallography : Single-crystal structures (CCDC: 1983315) resolve stereochemical ambiguities .
Q. How should researchers design cytotoxicity screens to balance efficacy and safety for this compound?
- Cell lines : Use protozoan models (e.g., T. cruzi epimastigotes) alongside mammalian cells (e.g., human neuroblastoma SH-SY5Y) to calculate selectivity indices .
- Dose ranges : Start at 0.1–100 µM, with 72-hour incubation to capture delayed effects .
- Endpoint assays : Combine MTT for viability and flow cytometry (Annexin V/PI) for apoptosis/necrosis differentiation .
Data Contradiction Analysis
Q. Why do some studies report high acetylcholinesterase (AChE) inhibition while others emphasize antiprotozoal activity for similar derivatives?
- Target selectivity : Derivatives with bulky substituents (e.g., triazole-linked sulfonamides) preferentially inhibit AChE via peripheral anionic site (PAS) binding, while smaller analogs target protozoan enzymes .
- Assay conditions : Variations in enzyme sources (e.g., human vs. electric eel AChE) and incubation times alter IC50 values .
Q. How can researchers reconcile discrepancies in substituent effects between anticancer and antiparasitic applications?
- Context-dependent SAR : Bromo groups enhance DNA damage in cancer cells but may reduce permeability in protozoan membranes due to increased molecular weight .
- Combination studies : Co-administration with benznidazole synergistically reduces T. cruzi viability (combination index <0.5) without amplifying mammalian toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
